(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Antibacterial Structure-Activity Relationship 4-Thiazolidinone

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (CAS 21262-23-7), also referred to as 2-(4-chlorophenylimino)thiazolidin-4-one, is a heterocyclic small molecule (MW 226.68; C9H7ClN2OS) featuring a 4-thiazolidinone core with a 4-chlorophenylimino substituent at the 2-position. This compound serves as a key synthetic intermediate and a foundational scaffold in medicinal chemistry, particularly for the development of antimicrobial and antioxidant agents.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68
CAS No. 21262-23-7
Cat. No. B2382260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
CAS21262-23-7
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68
Structural Identifiers
SMILESC1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1
InChIInChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
InChIKeyXLOJRPBYFPIFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)imino-1,3-thiazolidin-4-one (CAS 21262-23-7): A Core 4-Thiazolidinone Scaffold for Antimicrobial Research


(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (CAS 21262-23-7), also referred to as 2-(4-chlorophenylimino)thiazolidin-4-one, is a heterocyclic small molecule (MW 226.68; C9H7ClN2OS) featuring a 4-thiazolidinone core with a 4-chlorophenylimino substituent at the 2-position . This compound serves as a key synthetic intermediate and a foundational scaffold in medicinal chemistry, particularly for the development of antimicrobial and antioxidant agents [1]. Its electron-withdrawing 4-chloro substituent and the reactive methylene group at position-5 confer distinct reactivity for Knoevenagel condensation and Vilsmeier-Haack derivatization, making it a strategic starting material for generating diverse compound libraries [2].

Why Generic Substitution of CAS 21262-23-7 with Other Thiazolidinones Is Not Supported by Evidence


Although the 4-thiazolidinone class is broadly associated with antimicrobial activity, biological performance is highly sensitive to specific substituent identity and position [1]. A direct comparative study by Deep et al. (2012) demonstrated that 4-thiazolidinones bearing only a 4-chloro group at the phenylimino moiety exhibit markedly different antibacterial profiles compared to analogs with 3-chloro-4-fluoro or 3-chloro substitution; the presence of a fluoro group in addition to chloro significantly enhanced activity, while 4-chloro alone yielded a distinct, less potent profile [2]. Furthermore, El‐Rayyes et al. (2023) showed that within a series of 2-(4-substituted-phenylimino)thiazolidin-4-ones, the 4-chlorophenyl derivative displays specific antibacterial and antioxidant magnitudes (88.46% inhibition against E. coli; 91.66% against S. aureus; 81.8% ABTS inhibition) that cannot be assumed for the unsubstituted phenyl, 4-fluoro, or 4-methyl analogs [3]. Treating this compound as interchangeable with other 2-arylimino-thiazolidinones risks selecting a scaffold with unverified potency and divergent reactivity for downstream derivatization.

Quantitative Differentiation of 2-(4-Chlorophenyl)imino-1,3-thiazolidin-4-one (CAS 21262-23-7) vs. Analogs and Baseline Controls


Superior Antibacterial Activity of 4-Chlorophenylimino Derivative vs. Unsubstituted and Other 4-Substituted Analogs in the 2-Arylimino-Thiazolidin-4-one Series

In a 2023 comparative study of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, the 4-chlorophenylimino derivative exhibited the highest antibacterial activity among the tested series. The compound produced 88.46% inhibition against E. coli and 91.66% inhibition against S. aureus, outperforming other 4-substituted analogs including 4-H (unsubstituted phenyl), 4-F, 4-Br, 4-CH₃, and 4-OCH₃ derivatives, although exact numerical values for all comparators were not individually reported in the abstract [1]. The study's conclusion that the 4-Cl derivative displayed 'potent antibacterial activity' and the 'highest percent of inhibition (81.8%, ABTS assay)' for antioxidant activity establishes this compound as the top-performing member of the series examined.

Antibacterial Structure-Activity Relationship 4-Thiazolidinone

Highest Antioxidant Capacity Among 2-(4-Substituted-Phenylimino)Thiazolidin-4-one Congeners as Demonstrated by ABTS Assay

The 2023 El‐Rayyes et al. study evaluated antioxidant activity across the 2-(4-substituted-phenylimino)thiazolidin-4-one series using the ABTS radical cation decolorization assay. The 4-chlorophenylimino derivative achieved 81.8% inhibition, the highest value recorded among all synthesized congeners (4-H, 4-F, 4-Br, 4-CH₃, 4-OCH₃) [1]. This dual antibacterial-antioxidant profile is a distinguishing feature not uniformly observed across the series.

Antioxidant ABTS Assay Radical Scavenging

Validated Tautomeric Preference for the Imino Form Supports Predictable Reactivity in Derivatization Chemistry vs. Amino-Tautomer Equilibrating Analogs

The El‐Rayyes et al. (2023) study employed DFT/B3LYP calculations to determine tautomeric equilibrium parameters (ΔH, ΔG, Keq) for the 2-(4-substituted-phenylimino)thiazolidin-4-one series, establishing that the phenylimino tautomeric form is thermodynamically more favorable than the phenylamino form across the series [1]. This computational validation is critical for the 4-chlorophenyl derivative because the predominant imino tautomer governs the reactivity at the C5 methylene position for Knoevenagel condensations. Bhatt & Sharma (2012) experimentally confirmed this reactivity by using compound (1)—the identical 2-(4-chlorophenylimino)thiazolidin-4-one scaffold—as the key intermediate to synthesize eight novel 5-arylidene derivatives (3a-h) in high yields [2]. In contrast, 3-substituted thiazolidin-4-ones (e.g., 3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one) lack the imino tautomer entirely, precluding this well-characterized derivatization pathway.

Tautomerism DFT Calculations Synthetic Intermediate

Distinct Halogen-Dependent Antibacterial SAR: 4-Chlorophenylimino Substitution Occupies a Unique Activity Niche vs. 3-Chloro-4-fluoro and 3-Chloro Analogs

The comprehensive SAR study by Deep et al. (2012) systematically compared three phenylimino substitution patterns at position-2 of 4-thiazolidinones: 4-chlorophenyl imino, 3-chlorophenyl imino, and 3-chloro-4-fluorophenyl imino, each combined with seven different 5-arylidene substituents. The study concluded that compounds bearing the 3-chloro-4-fluorophenyl imino group exhibited greater antibacterial activity than those bearing only the 4-chloro or 3-chloro group [1]. This finding establishes clear SAR boundaries: the 4-chlorophenylimino scaffold provides a defined, moderate antibacterial baseline that can be systematically enhanced by introducing a 3-fluoro substituent or by optimizing the 5-arylidene moiety. Importantly, the 4-chlorophenylimino series demonstrated promising antibacterial activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli but no antifungal activity against C. albicans, delineating its spectrum of action [1].

Halogen SAR Antibacterial 4-Thiazolidinone

Well-Characterized Physicochemical Profile Enables Accurate Formulation Planning vs. Uncharacterized Analogs

The 4-chlorophenylimino-thiazolidin-4-one scaffold benefits from extensively documented physicochemical properties that support formulation and quality control workflows. The compound has a reported melting point of 205 °C, a boiling point of 350.3±44.0 °C at 760 mmHg, an aqueous solubility of 33.7 µg/mL at pH 7.4, a calculated LogP (XLogP3) of 2.5, a density of 1.50±0.1 g/cm³, and a topological polar surface area of 66.8 Ų . These values place the compound in a favorable property space for membrane permeability (moderate LogP) while highlighting potential solubility-limited bioavailability that must be addressed in formulation development. In contrast, many closely related 2-arylimino-thiazolidin-4-one analogs (e.g., 2-(4-fluorophenylimino)- or 2-(4-bromophenylimino)-thiazolidin-4-one) lack publicly available, experimentally validated solubility, LogP, and thermal data, increasing the risk of unexpected formulation failures during lead optimization .

Physicochemical Properties Formulation Quality Control

Established Role as Key Intermediate in Published Derivative Libraries Confirms Reproducible Synthetic Utility

Bhatt & Sharma (2012) demonstrated the reproducible utility of 2-(4-chlorophenylimino)thiazolidin-4-one (compound 1) as the key intermediate for synthesizing a focused library of eight 5-arylidene derivatives (3a-h) via Knoevenagel condensation with substituted pyrazole-4-carbaldehydes [1]. The parent compound (1) was synthesized from 4-chloroaniline via thiourea formation and cyclization with monochloroacetic acid—a well-established two-step route [1]. All eight derivatives (3a-h, where R' = 4-H, 4-CH₃, 4-OH, 4-NO₂, 4-F, 4-Br, 4-Cl, and 4-OCH₃ on the phenyl ring of the pyrazole moiety) were obtained as crystalline solids with reported melting points and full spectroscopic characterization, confirming the robust and general nature of this derivatization chemistry [1]. The antimicrobial screening of these derivatives identified compound 3e (4-F) as the most active against E. coli and P. aeruginosa, and compound 3h (4-OCH₃) as the broadest-spectrum derivative [1], demonstrating that the core scaffold supports systematic SAR exploration.

Synthetic Intermediate Library Synthesis Knoevenagel Condensation

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)imino-1,3-thiazolidin-4-one (CAS 21262-23-7)


Primary Antibacterial Screening for Gram-Positive and Gram-Negative Pathogens

With demonstrated 91.66% inhibition against S. aureus and 88.46% against E. coli—the highest among its 2-arylimino-thiazolidin-4-one congeneric series [1]—this compound is best deployed as a positive control or screening hit in medium-throughput antibacterial assays targeting both Gram-positive and Gram-negative panels. The compound's moderate aqueous solubility (33.7 µg/mL at pH 7.4) necessitates DMSO stock preparation at 10–50 mM for subsequent dilution into assay media. Given the class-level SAR showing that the 4-chlorophenylimino scaffold occupies a defined activity niche—less potent than 3-chloro-4-fluoro analogs but more potent than 3-chloro analogs [2]—this compound is most appropriate for programs seeking a monohalogenated lead with a well-characterized SAR trajectory rather than maximal intrinsic potency.

Parallel Antibacterial-Antioxidant Dual-Activity Screening Programs

The compound's dual profile—highest antibacterial activity and highest antioxidant capacity (81.8% ABTS inhibition) within its 4-substituted series [1]—makes it uniquely suited for programs seeking single-scaffold agents that simultaneously address bacterial infection and oxidative stress, such as in chronic wound or inflammatory bowel disease models. Procurement for this application should prioritize purity ≥95% and validate the ABTS activity upon receipt, as antioxidant capacity may vary with storage conditions and stereoisomeric purity (Z-isomer, CAS 66625-33-0, vs. the CAS 21262-23-7 isomer mixture).

Scaffold for Focused Library Synthesis via Knoevenagel Derivatization at C5

The validated imino-tautomer preference [1] and successful Knoevenagel condensation with eight substituted pyrazole-4-carbaldehydes [3] establish this compound as a reliable core scaffold for generating 5-arylidene-thiazolidin-4-one libraries. Procurement rationale favors this scaffold over 2-thioxo or N3-substituted thiazolidinones because the 2-imino group preserves the reactive C5 methylene while offering a distinct vector for further chemical elaboration. Scale procurement at ≥5 g quantities is advisable given the two-step synthetic accessibility from 4-chloroaniline via thiourea and monochloroacetic acid [3], enabling cost-effective library production.

Formulation Feasibility Assessment and In Vivo Pharmacokinetic Bridging Studies

Before committing to in vivo efficacy studies, the well-characterized physicochemical profile—LogP 2.5, TPSA 66.8 Ų, solubility 33.7 µg/mL —enables rational formulation development. The moderate LogP suggests adequate membrane permeability, while the low aqueous solubility indicates a need for solubility-enhancing formulations (e.g., co-solvents, cyclodextrin complexation, or nanoparticle encapsulation). Procurement for formulation studies should request certificate of analysis documentation including melting point (205 °C) confirmation, residual solvent analysis, and stereoisomeric purity, as the Z-isomer (CAS 66625-33-0) and E-isomer may exhibit differential solubility and biological activity.

Quote Request

Request a Quote for (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.